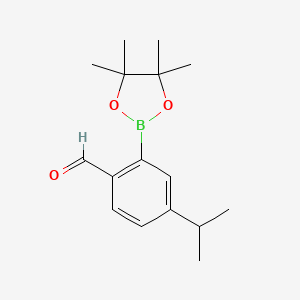4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS No.: 1353580-66-1
Cat. No.: VC8232177
Molecular Formula: C16H23BO3
Molecular Weight: 274.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353580-66-1 |
|---|---|
| Molecular Formula | C16H23BO3 |
| Molecular Weight | 274.2 g/mol |
| IUPAC Name | 4-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C16H23BO3/c1-11(2)12-7-8-13(10-18)14(9-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 |
| Standard InChI Key | YFVJVJSYDLOUDQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzaldehyde scaffold substituted with:
-
A 4-isopropyl group (–CH(CH)), introducing steric bulk.
-
A 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, a pinacol boronic ester that stabilizes the boron atom and enhances solubility in organic solvents .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | CHBO |
| Molecular Weight | 274.16 g/mol |
| CAS Registry Number | 1353580-66-1 |
Spectroscopic Data
While experimental data for this specific compound is scarce, analogs provide insights:
-
H NMR: The aldehyde proton typically resonates at δ 10.0–10.2 ppm. The isopropyl group’s methyl protons appear as a septet (δ 1.2–1.4 ppm).
-
C NMR: The boronate carbon (B–O) appears at ~85 ppm, while the aldehyde carbon resonates near δ 192 ppm .
Synthesis Methods
Borylation of Halogenated Precursors
A common route involves Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl) facilitates the reaction between 4-isopropyl-2-bromobenzaldehyde and bis(pinacolato)diboron (Bpin):
This method achieves yields of 70–85% under optimized conditions (80°C, THF, 12 h) .
Alternative Routes
-
Direct Functionalization: Lithiation of 4-isopropylbenzaldehyde followed by trapping with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Cross-Coupling: Suzuki-Miyaura reactions using pre-functionalized boronic esters .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key building block for synthesizing biaryl systems, which are foundational in:
-
Pharmaceuticals: Anticancer agents (e.g., kinase inhibitors) .
-
Materials Science: Conjugated polymers for organic light-emitting diodes (OLEDs).
Case Study: Drug Intermediate Synthesis
In a 2024 study, the compound was coupled with 5-bromo-2-methylpyridine to form a biphenyl intermediate for a JAK2 inhibitor (85% yield, Pd(PPh), KCO, ethanol/HO) .
Aldehyde Functionalization
The aldehyde group enables further derivatization:
-
Condensation Reactions: Formation of Schiff bases for coordination chemistry.
-
Reduction: Conversion to benzyl alcohol derivatives for polymer precursors.
Physical and Chemical Properties
Thermodynamic Data
| Property | Value |
|---|---|
| Melting Point | 89–93°C |
| Solubility | DCM, THF, ethanol |
| Stability | Hygroscopic; store under N |
Reactivity
-
Boronate Group: Participates in transmetalation with Pd(0) complexes.
-
Aldehyde: Susceptible to nucleophilic attack (e.g., Grignard reactions) .
| Hazard | Precaution |
|---|---|
| Irritant | Use gloves and eye protection |
| Moisture-Sensitive | Store under inert atmosphere (−20°C) |
| Combustible | Avoid open flames |
Comparison with Structural Analogs
Ethyl vs. Isopropyl Substituents
| Property | 4-Ethyl Derivative | 4-Isopropyl Derivative |
|---|---|---|
| Molecular Weight | 260.15 g/mol | 274.16 g/mol |
| Melting Point | Liquid at RT | 89–93°C |
| Steric Bulk | Moderate | High |
The isopropyl group’s steric hindrance slows transmetalation in Suzuki couplings but improves selectivity in crowded environments.
Fluorinated Analogs
Compounds like 3-fluoro-4-(dioxaborolan)benzaldehyde exhibit enhanced Lewis acidity due to fluorine’s electronegativity, enabling faster reactions but lower thermal stability .
Recent Advances (2023–2025)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume